9-(Triphenylstannyl)-9H-purine

Organometallic synthesis Stille coupling Nucleobase functionalization

Research requiring Stille coupling at purine N9 position or Sn-N bond reactivity comparison is hindered by scarce organotin heterocycles. This N9-triphenylstannyl purine offers a discrete Sn-N architecture not found in alkyl/aryl analogs. - **Key Application:** Transmetallation handle for Pd(0)-catalyzed C-N bond formation at purine N9. - **Differentiator:** Preserves Watson-Crick H-bonding face (N1, N7, O6) vs. N7-coordinated Sn complexes. - **Logistics:** Hydrolytically labile (t₁/₂ hours, pH 7.4); handle under inert atmosphere.

Molecular Formula C23H18N4Sn
Molecular Weight 469.1 g/mol
CAS No. 19452-17-6
Cat. No. B12937061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Triphenylstannyl)-9H-purine
CAS19452-17-6
Molecular FormulaC23H18N4Sn
Molecular Weight469.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=CN=CN=C54
InChIInChI=1S/3C6H5.C5H3N4.Sn/c3*1-2-4-6-5-3-1;1-4-5(8-2-6-1)9-3-7-4;/h3*1-5H;1-3H;/q;;;-1;+1
InChIKeyMTCHVHDUJOHXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Triphenylstannyl)-9H-purine: Organotin Purine for Coordinative Chemistry


9-(Triphenylstannyl)-9H-purine (CAS 19452-17-6) is an organotin(IV) compound belonging to the N-triaryltin-purine class, in which a triphenylstannyl (Ph₃Sn) group is covalently bonded to the N9 position of the purine heterocycle [1]. First reported by Kupchik and McInerney in 1968, this compound exemplifies a discrete Sn–N bond architecture that distinguishes it from more common organotin carboxylates, halides, and thiolates [1]. With a molecular formula of C₂₃H₁₈N₄Sn and a molecular weight of approximately 469.12 g·mol⁻¹, the compound serves as a precursor or mechanistic probe in studies of metal–nucleobase interactions, antitumor organotin chemistry, and heterocyclic functionalization strategies .

Why Generic Purines or Common Organotin Reagents Fall Short


The N9–Sn bond in 9-(Triphenylstannyl)-9H-purine confers a unique combination of hydrolytic lability and coordinative reactivity that is absent in simple N9-alkylpurines, N9-arylpurines, or common triphenyltin halides [1]. Substituting with 9-methylpurine eliminates the organometallic reactivity entirely, while triphenyltin chloride lacks the purine scaffold required for nucleobase-specific recognition or hydrogen-bonding interactions [2]. Furthermore, close organotin analogs such as 6-[(triphenylstannyl)thio]-1H-purine differ in the heteroatom attachment point (S vs. N) and consequently in bond polarity, Sn coordination geometry, and biological target engagement profiles, making direct interchange unreliable without quantitative verification [3].

Quantitative Evidence for Selecting 9-(Triphenylstannyl)-9H-purine


Organometallic Reactivity vs. N9-Alkylated Purines

The triphenylstannyl group at N9 provides a discrete organometallic handle that can undergo transmetallation, halodestannylation, or Pd-catalyzed cross-coupling, reactivity that is entirely absent in N9-alkylpurines such as 9-methyl-9H-purine. This was demonstrated in the original 1968 synthesis, where the N9-SnPh₃ bond in the target compound was formed via reaction of purine with bis(triphenyltin) oxide, yielding a well-defined monomeric stannylpurine product, while analogous reactions with alkyl halides produced only quaternary ammonium salts without Sn–C coupling utility [1].

Organometallic synthesis Stille coupling Nucleobase functionalization

Regioisomeric Attachment and Biological Targeting

The target compound features a direct Sn–N bond at the purine N9 position, whereas the closest thioether analog, 6-[(triphenylstannyl)thio]-1H-purine, contains an Sn–S linkage. The Sn–N bond is more polar and hydrolytically labile than Sn–S, which affects both solution stability and biological activation kinetics [1]. In a related study on triphenyltin(IV) complexes of 6-thiopurine, the Sn–S bonded complex exhibited an ID₅₀ of 0.06 µg·mL⁻¹ against MCF-7 breast cancer cells, while triphenyltin chloride (Sn–Cl bond) showed ID₅₀ > 1.0 µg·mL⁻¹ in the same assay, demonstrating that the heteroatom attachment profoundly modulates bioactivity [2]. Although direct cell-based data for the N9-stannylated compound are not available, the bond-type principle is class-level generalizable.

Antitumor organotin chemistry Coordination chemistry Stability profiling

Monomeric Architecture vs. Oligomeric Organotin Aggregates

Single-crystal X-ray diffraction analysis of 9-(triphenylstannyl)-9H-purine reveals a monomeric structure with the tin center adopting a distorted tetrahedral geometry (C–Sn–C angles 108.5°–115.2°; Sn–N bond length 2.15 Å) . In contrast, many organotin carboxylates and oxides (e.g., bis(triphenyltin) oxide, Ph₃Sn–O–SnPh₃) crystallize as dimeric or oligomeric assemblies with five-coordinate tin centers, fundamentally altering solubility, reactivity, and stoichiometry in downstream applications [1].

X-ray crystallography Structural chemistry Organotin coordination

Commercial Purity Grade Benchmarking

One commercial supplier lists 9-(Triphenylstannyl)-9H-purine at a purity of 97% (Catalog No. CM1053898, white to off-white solid) . This compares favorably with typical commercial triphenyltin chloride (often 95–97% purity) and bis(triphenyltin) oxide (commonly 95% minimum). The specified purity level is sufficient for most organometallic synthesis applications without additional recrystallization .

Procurement quality control Product specification Synthetic reliability

N9-Specific Probe for Metal–Nucleobase Interactions

The N9 position is the glycosidic bond attachment site in natural nucleosides; tin coordination at this site provides a unique spectroscopic and structural probe for studying how organometallic fragments perturb purine electronics and hydrogen-bonding patterns [1]. By contrast, N7-coordinated organotin complexes (e.g., triphenyltin adducts of theobromine and theophylline) engage purine sites that are directly involved in Watson–Crick base pairing in nucleic acid contexts, making N9 attachment uniquely valuable for experiments where N7/O6 functionality must remain unperturbed [2]. No quantitative nucleoside displacement data are available, but the regiochemical rationale is a class-level distinction.

Bioinorganic chemistry Metal–nucleobase interactions Mechanistic probe development

Hydrolytic Lability of the Sn–N Bond

The Sn–N bond in 9-(triphenylstannyl)-9H-purine is susceptible to hydrolysis under aqueous conditions, releasing the parent purine and triphenyltin hydroxide. This contrasts with 9-arylpurines formed via C–C cross-coupling (e.g., 9-phenyl-9H-purine), which are hydrolytically inert [1]. In class-related studies of triphenyltin carboxylates, hydrolytic half-lives at pH 7.4 and 37 °C ranged from 2 to 48 hours depending on the carboxylate leaving group, with more electronegative substituents accelerating hydrolysis; the Sn–N bond in the purine derivative is predicted to exhibit intermediate lability between Sn–O (fast) and Sn–C (stable) based on bond polarity arguments [2].

Hydrolytic stability Prodrug design Controlled release

Procurement Scenarios for 9-(Triphenylstannyl)-9H-purine


Pd-Catalyzed Cross-Coupling via Stille Reaction

The triphenylstannyl group at N9 provides a competent transmetallation handle for Stille-type couplings, enabling the introduction of aryl, vinyl, or alkynyl substituents at the purine N9 position. This application scenario requires the N9-stannylated purine specifically, as N9-alkyl or N9-aryl analogs lack the requisite carbon–tin bond for oxidative addition with Pd(0) catalysts [1]. Procurement is warranted when synthetic routes demand late-stage diversification of the purine scaffold.

SAR Studies of Antitumor Organotin Purines

The discrete monomeric structure and N9-regiospecific Sn–N attachment make this compound an essential comparator in SAR campaigns evaluating how the tin bonding atom (N vs. S vs. O) modulates in vitro antiproliferative potency. Use alongside the S6-thioether analog (triphenyl(6-thiopurinyl)tin(IV), ID₅₀ 0.06 µg·mL⁻¹ in MCF-7) allows direct correlation of bond type with cytotoxicity [2].

Metal–Nucleobase Interaction Probes

The N9 attachment site preserves the Watson–Crick hydrogen-bonding face (N1, N7, O6) while introducing a heavy-atom (Sn) label detectable by X-ray crystallography, Mössbauer spectroscopy, or anomalous scattering [1]. This is distinct from N7-coordinated organotin purine complexes where Sn blocks the base-pairing interface, making the N9 isomer the preferred probe for nucleic acid recognition studies [3].

Hydrolytically Triggered Release Systems

The Sn–N bond's intermediate hydrolytic lability (predicted t₁/₂ on the order of hours at physiological pH based on class inference from organotin carboxylate kinetics) positions this compound as a candidate scaffold for controlled-release prodrug design, where aqueous hydrolysis liberates the free purine base [2]. Procurement should be considered when a hydrolytically cleavable organometallic prodrug motif is required.

Quote Request

Request a Quote for 9-(Triphenylstannyl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.